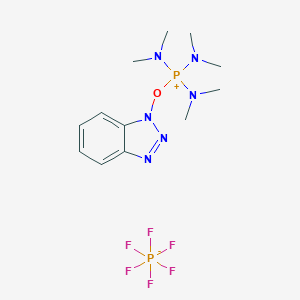

BOP hexafluorophosphate

描述

属性

IUPAC Name |

benzotriazol-1-yloxy-tris(dimethylamino)phosphanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N6OP.F6P/c1-15(2)20(16(3)4,17(5)6)19-18-12-10-8-7-9-11(12)13-14-18;1-7(2,3,4,5)6/h7-10H,1-6H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEVGECQZUIPSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[P+](N(C)C)(N(C)C)ON1C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22F6N6OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56602-32-5 (Parent) | |

| Record name | Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056602336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60205170 | |

| Record name | Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56602-33-6 | |

| Record name | BOP reagent | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56602-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056602336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOP reagent | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBD3UE345W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BOP Reagent: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526), commonly known as BOP reagent, is a highly effective coupling agent widely utilized in organic synthesis, particularly in the formation of amide bonds during peptide synthesis.[1] Introduced by Castro and colleagues in 1975, BOP has been instrumental in the synthesis of complex peptides due to its high efficiency, rapid reaction times, and its ability to suppress side reactions and minimize racemization.[1][2] This technical guide provides an in-depth overview of the BOP reagent, including its chemical structure, physicochemical properties, detailed experimental protocols, and reaction mechanisms.

Chemical Structure and Formula

The BOP reagent is a phosphonium (B103445) salt with the systematic IUPAC name (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate.[1] It consists of a central phosphorus atom bonded to three dimethylamino groups and a benzotriazolyloxy group, with a hexafluorophosphate anion (PF₆⁻) as the counterion.

Chemical Formula: C₁₂H₂₂F₆N₆OP₂[1]

Molecular Structure:

-

Cation: [(C₆H₄N₃O)P(N(CH₃)₂)₃]⁺

-

Anion: PF₆⁻

Physicochemical Properties

The following table summarizes the key quantitative data for the BOP reagent:

| Property | Value | References |

| Molecular Weight | 442.28 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 138-145 °C (with decomposition) | [1] |

| Solubility | Soluble in DMF, DMSO, and CH₂Cl₂. Insoluble in water. | [1] |

| Purity (Typical) | ≥98% (HPLC) | |

| Storage Temperature | 2-8°C, under dry conditions | [1] |

Reaction Mechanism in Peptide Coupling

The primary function of the BOP reagent in peptide synthesis is the activation of a carboxylic acid group to facilitate its coupling with an amine. The generally accepted mechanism proceeds through the following steps:

-

Deprotonation: In the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIEA), the carboxylic acid is deprotonated to form a carboxylate anion.

-

Activation: The carboxylate anion attacks the electrophilic phosphorus atom of the BOP reagent. This results in the displacement of the benzotriazolyloxy group and the formation of a highly reactive acyloxyphosphonium salt intermediate.

-

Nucleophilic Attack: The amine component then acts as a nucleophile, attacking the activated carbonyl carbon of the acyloxyphosphonium intermediate.

-

Amide Bond Formation: This attack leads to the formation of the desired amide bond and the release of hexamethylphosphoramide (B148902) (HMPA) and 1-hydroxybenzotriazole (B26582) (HOBt) as byproducts.

It is crucial to note that HMPA is a known carcinogen, which necessitates careful handling and has led to the development of safer alternatives like PyBOP.[1][3][4]

Reaction Workflow Diagram

Caption: Mechanism of BOP reagent in amide bond formation.

Experimental Protocols

General Protocol for Solution-Phase Peptide Coupling

This protocol describes a typical procedure for coupling two amino acids in a solution.

Materials:

-

N-protected amino acid (1.0 eq)

-

C-protected amino acid or peptide with a free amine (1.0 eq)

-

BOP reagent (1.1 eq)

-

N,N-Diisopropylethylamine (DIEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a clean, dry round-bottom flask, dissolve the N-protected amino acid and the C-protected amino acid or peptide in anhydrous DMF.

-

To this solution, add the BOP reagent and stir at room temperature until it is fully dissolved.

-

Add DIEA to the reaction mixture. The reaction is typically initiated upon the addition of the base.

-

Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically worked up by aqueous extraction to remove water-soluble byproducts. The organic layer is then dried and the solvent is removed under reduced pressure.

-

The crude product is then purified using an appropriate technique, such as column chromatography or recrystallization.

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the use of the BOP reagent in a typical Fmoc-based solid-phase peptide synthesis workflow.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-protected amino acid (3.0 eq)

-

BOP reagent (3.0 eq)

-

N,N-Diisopropylethylamine (DIEA) (5.3 eq)[2]

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF in a reaction vessel.

-

Fmoc-Deprotection: Remove the N-terminal Fmoc protecting group using a solution of piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and the BOP reagent in DMF. Add DIEA to this solution to pre-activate the amino acid.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for the required coupling time (typically 1-2 hours).

-

Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative test, such as the Kaiser test.

-

Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification: The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow using BOP.

Conclusion

The BOP reagent remains a valuable and efficient tool for the synthesis of peptides and other amides. Its ability to promote rapid and clean reactions with minimal racemization has solidified its place in the repertoire of synthetic chemists. However, the carcinogenic nature of its HMPA byproduct is a significant drawback. Researchers and drug development professionals should be aware of the safety precautions required when using the BOP reagent and consider the use of safer, modern alternatives where appropriate. This guide provides the foundational knowledge required for the effective and safe application of the BOP reagent in a laboratory setting.

References

BOP Hexafluorophosphate: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

BOP hexafluorophosphate (B91526), also known as Castro's reagent, is a potent coupling reagent widely utilized in organic synthesis, particularly for the formation of amide and ester bonds. Its efficacy in promoting peptide bond formation with minimal racemization has made it a valuable tool in both solution-phase and solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of BOP hexafluorophosphate, including its chemical and physical properties, mechanism of action, detailed experimental protocols, and important safety considerations.

Core Properties of this compound

This compound is a white to off-white crystalline solid. Below is a summary of its key properties.

| Property | Value |

| CAS Number | 56602-33-6 |

| Molecular Formula | C₁₂H₂₂F₆N₆OP₂ |

| Molecular Weight | 442.28 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >130 °C (decomposes) |

| Solubility | Soluble in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and methanol (B129727). |

| Storage | Store at 4°C, sealed and protected from moisture. |

| Synonyms | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, Castro's Reagent |

Mechanism of Action in Peptide Synthesis

The primary function of this compound in peptide synthesis is the activation of a carboxylic acid group to facilitate nucleophilic attack by an amine. This process is typically carried out in the presence of a non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA).

The mechanism involves two key steps:

-

Activation of the Carboxylic Acid: The base deprotonates the carboxylic acid, forming a carboxylate anion. This anion then attacks the electrophilic phosphorus atom of the BOP reagent.

-

Formation of the Active Ester: This leads to the formation of a highly reactive O-benzotriazolyl ester intermediate. The benzotriazolyl group is an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack.

-

Amide Bond Formation: The amino group of the incoming amino acid attacks the activated carbonyl carbon, forming the desired peptide bond. A significant byproduct of this reaction is hexamethylphosphoramide (B148902) (HMPA), a known carcinogen.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard procedure for coupling an amino acid to a resin-bound peptide using BOP reagent.

Methodology:

-

N-terminal Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using standard deprotection protocols (e.g., 20% piperidine in DMF).

-

Resin Washing: Wash the resin thoroughly with DMF to remove residual deprotection reagents.

-

Coupling Reaction:

-

Swell the resin in DMF (approximately 5 mL per gram of resin).

-

In a separate vessel, dissolve 2.0 equivalents of the N-protected amino acid (relative to the resin substitution) in DMF.

-

Add the amino acid solution to the resin.

-

Add 2.0 equivalents of a 1.0 M BOP solution in DMF.

-

Add 4.0 equivalents of DIEA.

-

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 10-60 minutes. Monitor the completion of the reaction using a qualitative method such as the Kaiser test.

-

Final Washing: Once the reaction is complete (indicated by a negative Kaiser test), wash the resin sequentially with DMF, DCM, and methanol to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.

Representative Protocol for Solution-Phase Dipeptide Synthesis

This protocol provides a general method for the synthesis of a dipeptide in solution.

Materials:

-

N-protected amino acid (e.g., Boc-Ala-OH): 1.0 equivalent

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl): 1.0 equivalent

-

This compound: 1.1 equivalents

-

DIEA: 2.5 equivalents

-

Anhydrous DMF

Procedure:

-

Reactant Dissolution: Dissolve the N-protected amino acid (1.0 eq), amino acid ester hydrochloride (1.0 eq), and BOP reagent (1.1 eq) in anhydrous DMF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Slowly add DIEA (2.5 eq) to the stirred solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude dipeptide by column chromatography on silica (B1680970) gel to yield the pure product.

Safety and Handling

This compound is a flammable solid and can cause skin and respiratory irritation. It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

A significant drawback of using BOP is the stoichiometric formation of hexamethylphosphoramide (HMPA), a known carcinogen. Due to this, safer alternatives such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have been developed, which produce a non-carcinogenic byproduct. When possible, the use of these safer alternatives is recommended.

Conclusion

This compound remains a highly effective coupling reagent for the synthesis of peptides and other organic molecules. Its ability to facilitate rapid and efficient amide bond formation with low levels of racemization is a significant advantage. However, the generation of the carcinogenic byproduct HMPA necessitates careful handling and consideration of safer alternatives. The protocols and information provided in this guide are intended to assist researchers in the safe and effective use of this reagent in their synthetic endeavors.

The Unseen Engine: A Technical Guide to the Advantages of BOP in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of coupling reagent is a critical determinant of success, directly impacting yield, purity, and the structural integrity of the final peptide. Among the arsenal (B13267) of available reagents, BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) has long been recognized for its potent activation capabilities. This technical guide delves into the core advantages of utilizing BOP in peptide synthesis, offering a comprehensive overview for researchers, scientists, and professionals in drug development.

High Coupling Efficiency and Speed

BOP is renowned for its ability to drive peptide bond formation to completion, even in challenging cases. It excels in coupling sterically hindered amino acids and is particularly effective in difficult sequences where other reagents may fall short.[1] Studies have demonstrated that BOP-mediated couplings are often faster and more complete than those using traditional carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC).[1][2] The rate of coupling using BOP compares favorably to other methods of activation, including the symmetrical anhydride (B1165640) and DCC/HOBt procedures.[2] This efficiency translates to higher yields of the desired peptide and a reduction in the formation of deletion sequences.

Suppression of Side Reactions

A key advantage of BOP lies in its ability to minimize common side reactions that plague peptide synthesis. Notably, it effectively prevents the dehydration of asparagine and glutamine residues, a common issue with many other coupling reagents.[3] This is a significant benefit as such side reactions can lead to impurities that are difficult to remove during purification.

Minimization of Racemization

Preserving the stereochemical integrity of the amino acids is paramount in peptide synthesis. BOP has been shown to cause minimal racemization during the coupling process.[3] While the extent of racemization is dependent on various factors, including the specific amino acid and reaction conditions, comparative studies have indicated that BOP leads to lower levels of racemization compared to DCC.[1] However, it is important to note that in certain instances, some level of epimerization can occur. For example, in one study, the use of BOP in a specific coupling resulted in 3.9% of the D-L isomer.

A Note of Caution: HMPA Formation

Despite its numerous advantages, a significant drawback of BOP is the stoichiometric formation of hexamethylphosphoramide (B148902) (HMPA) as a byproduct.[4] HMPA is a known carcinogen, necessitating stringent safety protocols and careful handling. This has led to the development of safer alternatives such as PyBOP (Benzotriazol-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate), which offers similar coupling efficiency without the generation of HMPA.[5][6]

Quantitative Data Summary

While extensive, directly comparable quantitative data across a wide range of amino acids is not always readily available in the literature, the following table summarizes key performance indicators for BOP and other common coupling reagents based on available information.

| Coupling Reagent | Coupling Efficiency/Yield | Racemization | Key Advantages | Disadvantages |

| BOP | High, especially for difficult couplings.[1][2] Yields are often superior to DCC.[2] | Minimal.[3] Lower than DCC.[1] (e.g., 3.9% D-L isomer in one test case) | High efficiency, suppresses Asn/Gln dehydration.[3] | Forms carcinogenic HMPA byproduct.[4] |

| DCC | Generally lower than BOP, especially for difficult couplings.[2] | Higher than BOP.[1] | Inexpensive. | Formation of insoluble DCU byproduct, higher racemization.[7] |

| PyBOP | As efficient as BOP.[6] | Minimal, comparable to BOP. | Safer alternative to BOP (no HMPA formation).[5][6] | |

| HBTU/HATU | Very efficient, rapid coupling.[6] | Low racemization.[6] | High efficiency, good for automated synthesis. | Can cause guanidinylation of the N-terminus if used in excess.[8] |

Experimental Protocols

The following protocols provide a general framework for the use of BOP in solid-phase peptide synthesis (SPPS). It is important to note that optimization may be required for specific peptide sequences.

Materials and Reagents:

-

Resin-bound peptide with a free N-terminal amine

-

N-α-protected amino acid (3 equivalents)

-

BOP reagent (3 equivalents)

-

Diisopropylethylamine (DIPEA) (5.3 equivalents)

-

N,N-Dimethylformamide (DMF)

Protocol 1: Standard Coupling Cycle in SPPS

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes in a reaction vessel.

-

Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) using a standard deprotection solution (e.g., 20% piperidine (B6355638) in DMF). Wash the resin thoroughly with DMF.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve the N-α-protected amino acid (3 equiv.) and BOP (3 equiv.) in DMF.

-

Add the activation mixture to the resin.

-

Add DIPEA (5.3 equiv.) to the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test.

-

-

Washing: Once the coupling reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Repeat: Continue with the next deprotection and coupling cycle until the desired peptide sequence is assembled.

Protocol 2: Cleavage and Deprotection

-

Final Deprotection: After the final coupling step, perform a final N-terminal deprotection.

-

Resin Washing and Drying: Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry the resin under vacuum.

-

Cleavage: Treat the dried resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., TFA/TIS/H₂O).

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and purify using techniques such as reverse-phase HPLC.

Visualizing the Process

To further elucidate the role of BOP in peptide synthesis, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Caption: Mechanism of peptide bond formation using BOP reagent.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

References

- 1. benchchem.com [benchchem.com]

- 2. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. BOP reagent - Wikipedia [en.wikipedia.org]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. people.uniurb.it [people.uniurb.it]

An In-depth Technical Guide to the Synthesis and Preparation of BOP Reagent

For Researchers, Scientists, and Drug Development Professionals

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) , also known as Castro's reagent, is a highly efficient coupling reagent pivotal in organic synthesis, particularly for the formation of amide bonds in peptide synthesis.[1][2][3] Introduced by Bernard Castro and his colleagues in 1975, the BOP reagent facilitates the rapid and high-yield coupling of carboxylic acids and amines with minimal racemization of chiral centers.[1] This guide provides a comprehensive overview of the synthesis, mechanism of action, and applications of the BOP reagent, tailored for professionals in research and drug development.

Chemical Identity

-

Systematic IUPAC Name : (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate[2]

-

Molecular Formula : C₁₂H₂₂F₆N₆OP₂[1]

-

Molar Mass : 442.29 g/mol [1]

-

Appearance : White to off-white powder.[4]

Synthesis of BOP Reagent

The laboratory preparation of the BOP reagent, as pioneered by Castro, involves a multi-step process.[1][5] The synthesis commences with the in-situ generation of a chlorophosphonium reagent, which then reacts with 1-hydroxybenzotriazole (B26582) (HOBt), followed by an anion exchange to yield the final product.[1][2]

Experimental Protocol: Laboratory Synthesis of BOP Reagent

This protocol is based on the original method described by Castro and subsequent adaptations.

Materials:

-

Tris(dimethylamino)phosphine ((Me₂N)₃P)

-

Carbon tetrachloride (CCl₄)

-

1-Hydroxybenzotriazole (HOBt)

-

Potassium hexafluorophosphate (KPF₆)

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Deionized water

Procedure:

-

Formation of the Chlorophosphonium Intermediate: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tris(dimethylamino)phosphine in anhydrous tetrahydrofuran (THF). Cool the solution to -30 °C using a suitable cooling bath. To this solution, add an equimolar amount of carbon tetrachloride dropwise while maintaining the temperature at -30 °C. The reaction mixture is stirred for 1-2 hours at this temperature to ensure the complete formation of the tris(dimethylamino)phosphonium chloride intermediate.[1]

-

Reaction with HOBt: In a separate flask, prepare a solution of 1-hydroxybenzotriazole (HOBt) in anhydrous THF. Add this solution to the reaction mixture from step 1 at -30 °C.

-

Anion Exchange: After the addition of the HOBt solution, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Following this, a solution of potassium hexafluorophosphate (KPF₆) in deionized water is added to the mixture to precipitate the BOP reagent.

-

Isolation and Purification: The resulting white solid is collected by filtration, washed with cold water and diethyl ether to remove any unreacted starting materials and byproducts. The crude product can be further purified by recrystallization from a suitable solvent system, such as dichloromethane/diethyl ether, to yield the pure BOP reagent. The purified product should be dried under vacuum.

Characterization Data:

The purity of the synthesized BOP reagent can be confirmed by spectroscopic methods.

| Technique | Observed Data |

| ¹H NMR | (acetone-d₆): δ 3.0 (d, 18H, JH–P = 10 Hz, NMe₂), 7.9 (m, 4H, arom.)[6] |

| ³¹P NMR | (CH₂Cl₂): δ +43.7 (s, P⁺), -144.2 (septet, PF₆⁻)[6] |

| IR (KBr) | 1010 cm⁻¹ (P–N), 840, 770, 560 cm⁻¹ (PF₆⁻)[6] |

| Melting Point | >130 °C (decomposes)[4][7] |

Synthesis Pathway of BOP Reagent

Caption: Synthesis pathway of the BOP reagent.

Mechanism of Action in Peptide Coupling

The primary function of the BOP reagent in peptide synthesis is the activation of a carboxylic acid group, making it susceptible to nucleophilic attack by an amine.[1][3][5] This process is facilitated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[1]

Mechanism Steps:

-

Deprotonation: The base deprotonates the carboxylic acid to form a more nucleophilic carboxylate anion.[1]

-

Activation: The carboxylate anion attacks the electrophilic phosphorus atom of the BOP reagent, displacing the benzotriazol-1-yloxy group to form a highly reactive acyloxyphosphonium salt intermediate.

-

Amide Bond Formation: The amine component of the coupling reaction then attacks the carbonyl carbon of the acyloxyphosphonium intermediate, leading to the formation of the desired amide bond and the release of hexamethylphosphoramide (B148902) (HMPA) and 1-hydroxybenzotriazole (HOBt) as byproducts.

Mechanism of BOP-mediated Amide Bond Formation

References

- 1. grokipedia.com [grokipedia.com]

- 2. BOP reagent - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. 1H-Benzotriazol-1-yloxytris(dimethylamino)phosphonium Hexafluorophosphate | 56602-33-6 [chemicalbook.com]

- 5. BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, 97% (56602-33-6) - (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

An In-depth Technical Guide to the Safe Handling of BOP Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526), commonly known as BOP reagent, is a highly effective coupling agent, particularly in peptide synthesis.[1][2][3] However, its utility is matched by significant safety concerns that demand rigorous handling protocols. This guide provides a comprehensive overview of the safety precautions, experimental procedures, and potential hazards associated with BOP hexafluorophosphate to ensure the well-being of laboratory personnel.

Core Safety Profile

This compound is a white solid that is flammable and can cause skin and eye irritation.[4] The most significant hazard associated with the use of BOP reagent is the stoichiometric formation of Hexamethylphosphoramide (HMPA), a known carcinogen, as a byproduct during the amide coupling reaction.[1] Exposure to HMPA can occur through inhalation, ingestion, or skin contact.[1] Therefore, all handling procedures must be designed to minimize exposure to both BOP reagent and its byproducts.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 56602-33-6 | [4][5] |

| Molecular Formula | C₁₂H₂₂F₆N₆OP | [4] |

| Molecular Weight | 442.29 g/mol | [5] |

| Appearance | White solid | [6] |

| Storage Temperature | Keep refrigerated | [4] |

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is mandatory when handling this compound.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | To prevent skin contact and irritation. |

| Respiratory Protection | Use in a well-ventilated fume hood. A NIOSH/MSHA-approved respirator may be necessary if ventilation is inadequate. | To avoid inhalation of dust and potential HMPA vapors.[1][6] |

Experimental Protocols and Handling

All manipulations of this compound should be conducted within a certified chemical fume hood to mitigate inhalation risks.[1]

General Handling

-

Avoid contact with skin, eyes, and clothing.[7]

-

Avoid the formation of dust and aerosols.[2]

-

Use with adequate ventilation.[6]

-

Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][8]

-

Keep the container tightly closed.[4]

Spill Cleanup

In the event of a spill, follow these procedures:

-

Evacuate all non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wearing the appropriate PPE, sweep up the solid material.

-

Place the spilled material into a suitable, closed container for disposal.[4]

-

Avoid generating dust during cleanup.

-

Wash the spill area thoroughly with soap and water.

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1][7] Given the generation of carcinogenic HMPA, waste streams containing this byproduct require special attention and proper labeling.

First Aid Measures

In case of exposure to this compound, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6] |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[6] |

| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][6] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[6][7] |

Diagrams

This compound Spill Response Workflow

References

Unraveling the Byproducts of BOP Reagent Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), commonly known as BOP reagent, has been a cornerstone in peptide synthesis and amide bond formation for its high efficiency and mild reaction conditions. However, a comprehensive understanding of its reaction byproducts is critical for process optimization, impurity profiling, and ensuring the safety and quality of synthesized molecules. This guide provides a detailed examination of the byproducts generated during BOP-mediated reactions, complete with experimental protocols and visualizations to illuminate the underlying chemical transformations.

Core Byproducts and Their Physicochemical Properties

The primary and most significant byproduct of a BOP-mediated coupling reaction is hexamethylphosphoramide (B148902) (HMPA), a known carcinogen.[1][2][3] Its formation is stoichiometric with the consumption of the BOP reagent. Understanding the properties of HMPA is crucial for its effective removal.

| Byproduct | Chemical Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Solubility |

| Hexamethylphosphoramide (HMPA) | C₆H₁₈N₃OP | 179.20 | Colorless liquid | 232.5 | Miscible with water and a wide range of polar and non-polar organic solvents. |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 | White crystalline solid | Decomposes | Soluble in many organic solvents like DMF and DCM. |

Signaling Pathways and Reaction Mechanisms

The primary function of the BOP reagent is to activate a carboxylic acid for nucleophilic attack by an amine, leading to the formation of an amide bond. This process, however, generates byproducts that need to be understood and managed.

Amide Bond Formation and Primary Byproduct Generation

The reaction commences with the deprotonation of the carboxylic acid by a base, followed by the reaction of the resulting carboxylate with the BOP reagent. This forms a highly reactive acyl-phosphonium intermediate. The subsequent nucleophilic attack by the amine on this intermediate yields the desired amide and releases HMPA.

References

An In-depth Technical Guide to the Solubility of BOP Hexafluorophosphate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of BOP hexafluorophosphate (B91526) ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), a widely used coupling reagent in peptide synthesis and organic chemistry. Understanding its solubility is critical for effective reaction design, execution, and purification.

Core Concepts of Solubility

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, commonly known as BOP reagent, is a phosphonium (B103445) salt. Its solubility is governed by the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. BOP hexafluorophosphate is a salt, rendering it soluble in polar organic solvents while being insoluble in non-polar solvents like hexane (B92381) and water, with which it can also undergo hydrolysis.[1]

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on product specifications and scattered reports, the following table summarizes the available quantitative and qualitative solubility information.

| Solvent | Chemical Formula | Type | Solubility (at ambient temperature) | Citation |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL | [2][3] |

| Methanol | CH₃OH | Polar Protic | 25 mg/mL | [4] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Readily Soluble | [1][5] |

| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Readily Soluble | [1][5] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | [4][5] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | [4][5] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | [5] |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Soluble | [5][6] |

| Water | H₂O | Polar Protic | Insoluble (hydrolyzes) | [1] |

| Hexane | C₆H₁₄ | Non-polar | Insoluble | [1] |

Note: "Readily Soluble" and "Soluble" are qualitative terms reported in the literature. For precise applications, experimental determination of solubility is recommended.

Experimental Protocols

For researchers requiring precise solubility data for their specific experimental conditions, the following is a detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent, based on the widely accepted shake-flask method outlined in OECD Guideline 105.

Protocol: Determination of Solubility via the Shake-Flask Method

1. Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

2. Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

3. Procedure:

-

Preparation of the Test System:

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Accurately pipette a known volume of the solvent into the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary test can help determine the necessary equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.

-

Filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining microcrystals.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Calculation and Reporting:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L, and report the temperature at which the measurement was made.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Signaling Pathway: Peptide Coupling with BOP Reagent

This compound is a cornerstone reagent in peptide synthesis. The diagram below outlines the general mechanism of amide bond formation facilitated by BOP.

References

- 1. grokipedia.com [grokipedia.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of BOP Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526), commonly known as BOP hexafluorophosphate, is a widely utilized coupling reagent in peptide synthesis and other amidation reactions. Its efficacy is intrinsically linked to its chemical stability. This technical guide provides a comprehensive overview of the stability profile of this compound under various conditions and outlines recommended storage and handling procedures to ensure its optimal performance and safety.

Summary of Stability and Storage Conditions

Proper storage is paramount to preserving the integrity and reactivity of this compound. The following table summarizes the recommended storage conditions based on supplier information and available literature.

| Condition | Temperature | Duration | Additional Notes |

| Solid (Neat) | 2-8 °C | Long-term | Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). Protect from light and moisture. |

| Stock Solution in Solvent | -20 °C | Up to 1 month | Use an anhydrous, aprotic solvent. The container should be tightly sealed to prevent moisture absorption.[1] |

| -80 °C | Up to 6 months | For longer-term storage of solutions, colder temperatures are recommended. Ensure the solvent is suitable for freezing temperatures.[1] |

Thermal Stability

This compound possesses moderate thermal stability. Exceeding its decomposition temperature can lead to the formation of hazardous byproducts and a loss of reagent activity.

A comprehensive study by Sperry et al. assessed the thermal stability of 45 common peptide coupling reagents, including this compound, using Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC). These techniques provide critical data on the onset of decomposition and the potential for thermal runaway events.

Key Thermal Stability Data:

| Parameter | Value | Method |

| Melting Point | 136-140 °C (with decomposition) | Not specified |

| Onset of Thermal Decomposition | ~138 °C | Not specified |

It is crucial to avoid heating this compound to temperatures approaching its decomposition point. In synthetic applications, reactions are typically conducted at or below room temperature to ensure the reagent's stability and prevent the formation of unwanted side products.

Hydrolytic Stability

This compound is sensitive to moisture. Hydrolysis can degrade the reagent, leading to a loss of coupling efficiency. The phosphonium (B103445) salt can react with water, leading to the formation of Hexamethylphosphoramide (HMPA), a known carcinogen, and other degradation products. The hexafluorophosphate anion itself is also susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the formation of hydrofluoric acid (HF).

The rate of hydrolysis is dependent on several factors, including the amount of water present, the temperature, and the pH of the solution. Therefore, it is imperative to use anhydrous solvents and to handle the reagent in a dry environment, for instance, in a glove box or under a stream of inert gas.

Photostability

The BOP reagent contains a benzotriazole (B28993) moiety, a chromophore that can absorb ultraviolet (UV) light. While specific photostability studies on this compound are not extensively available in the literature, compounds containing benzotriazole are known to be susceptible to photodegradation. Exposure to light, particularly UV radiation, could potentially lead to the degradation of the reagent and the formation of colored impurities. To mitigate this risk, it is recommended to store this compound in amber vials or otherwise protected from light.

Experimental Protocols for Stability Assessment

For laboratories that wish to perform their own stability assessment of this compound, the following experimental protocols, based on established methodologies for stability-indicating assays, are provided.

Thermal Stability Analysis (DSC/TGA)

Objective: To determine the melting point and decomposition temperature of this compound.

Methodology:

-

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) or Thermogravimetric Analyzer (TGA) is required.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum or ceramic pan.

-

DSC Analysis:

-

Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).

-

Record the heat flow as a function of temperature.

-

The melting point will be observed as an endothermic peak, and decomposition as an exothermic event.

-

-

TGA Analysis:

-

Heat the sample under an inert atmosphere at a constant rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

-

The onset of mass loss indicates the beginning of decomposition.

-

Hydrolytic Stability Assessment (HPLC)

Objective: To quantify the degradation of this compound in the presence of water over time.

Methodology:

-

Preparation of a Stability-Indicating HPLC Method:

-

Develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products. A C18 column is often a good starting point.

-

The mobile phase could consist of a gradient of acetonitrile (B52724) and water with a suitable buffer (e.g., phosphate (B84403) buffer).

-

Detection can be performed using a UV detector at a wavelength where this compound has significant absorbance (e.g., around 280 nm).

-

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, and precision.

-

-

Forced Degradation Study:

-

Prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., acetonitrile or DMF).

-

Spike separate aliquots of the stock solution with varying amounts of water (e.g., 0.1%, 0.5%, 1% v/v).

-

Store the samples at a controlled temperature (e.g., 25 °C or 40 °C).

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample, dilute appropriately, and analyze by the validated HPLC method.

-

Quantify the remaining percentage of this compound at each time point to determine the rate of hydrolysis.

-

Photostability Assessment (HPLC)

Objective: To evaluate the degradation of this compound upon exposure to light.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in a photochemically inert and transparent solvent (e.g., acetonitrile) in a quartz or borosilicate glass container.

-

Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.

-

-

Light Exposure:

-

Expose the sample to a light source as specified in the ICH Q1B guidelines. This typically involves exposure to a combination of cool white fluorescent and near-UV lamps. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.

-

Maintain the control sample under the same temperature conditions but protected from light.

-

-

Analysis:

-

At the end of the exposure period, analyze both the exposed and control samples using the validated stability-indicating HPLC method.

-

Compare the chromatograms to identify any degradation products and to quantify the loss of this compound in the exposed sample relative to the control.

-

Logical Workflow for Handling and Storage

To ensure the longevity and efficacy of this compound, a logical workflow for its handling and storage should be implemented. The following diagram illustrates the key decision points and actions.

Caption: Workflow for proper storage and handling of this compound.

Signaling Pathway of Degradation

The degradation of this compound can be initiated by several factors, leading to a loss of its coupling efficiency and the formation of undesirable byproducts. The following diagram illustrates the key degradation pathways.

Caption: Key degradation pathways for this compound.

By understanding and controlling the factors that influence the stability of this compound, researchers can ensure the reliability and reproducibility of their synthetic results, while also maintaining a safe laboratory environment.

References

Methodological & Application

Standard Protocol for BOP-Mediated Peptide Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), commonly known as BOP reagent, is a highly effective phosphonium (B103445) salt-based coupling reagent used extensively in peptide synthesis.[1] It facilitates the formation of amide bonds between a carboxylic acid and an amine, a fundamental step in the assembly of peptide chains. BOP is valued for its high coupling efficiency, rapid reaction times, and its ability to suppress certain side reactions, making it particularly useful for challenging couplings, including those involving sterically hindered amino acids.[2][3] However, a significant drawback of the BOP reagent is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA), necessitating strict safety protocols and consideration of safer alternatives like PyBOP.[3]

This document provides a detailed standard protocol for BOP-mediated peptide coupling, quantitative data for comparison, experimental methodologies, and troubleshooting guidance to aid researchers in its effective and safe application.

Mechanism of Action

BOP-mediated peptide coupling proceeds through the activation of a carboxylic acid to form a reactive intermediate, which is then susceptible to nucleophilic attack by an amine. The key steps are as follows:

-

Deprotonation: A tertiary base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid of the N-protected amino acid to form a more nucleophilic carboxylate anion.[4]

-

Formation of Acyloxyphosphonium Salt: The carboxylate anion attacks the phosphorus atom of the BOP reagent, leading to the formation of a reactive acyloxyphosphonium salt intermediate.[4]

-

Active Ester Formation: The acyloxyphosphonium salt rapidly reacts with the benzotriazole (B28993) anion to form a more stable benzotriazolyl active ester (OBt ester).[4][5]

-

Nucleophilic Attack and Peptide Bond Formation: The amino group of the incoming amino acid or peptide chain attacks the carbonyl carbon of the OBt active ester, resulting in the formation of the desired peptide bond and the release of 1-hydroxybenzotriazole (B26582) (HOBt).[4]

Quantitative Data Summary

The efficiency of BOP-mediated coupling can be influenced by various factors, including the nature of the amino acids being coupled, the solvent, and the base used. The following tables summarize available quantitative data for comparison.

Table 1: Comparison of Coupling Reagent Performance in Racemization

| Amino Acid Derivative | Coupling Reagent | Base | % Diastereomer (Epimer) Formation | Reference |

| Boc-His(Tos) | BOP | DIEA (3 equiv.) | Low (comparable to DCC) | [6] |

| Boc-His(Tos) | BOP | DIEA (9 equiv.) | ~3% | [6] |

| Fmoc-Ser(tBu)-OH | HATU | NMM | High | [7] |

| Fmoc-Cys(Trt)-OH | Various | Various | Racemization observed with most reagents except DIC/Oxyma | [7] |

Note: Racemization is highly dependent on the specific amino acid, protecting groups, and reaction conditions. The use of additives like HOBt can help suppress racemization.[8]

Table 2: General Performance Characteristics of Common Coupling Reagents

| Coupling Reagent | General Yield | Racemization | Key Features |

| BOP | High | Minimal with HOBt | High efficiency, but produces carcinogenic HMPA.[2][3] |

| PyBOP | High | Low | Safer alternative to BOP, no HMPA formation.[9] |

| HBTU/TBTU | High | Low with HOBt | Efficient, but can cause guanidinylation of the N-terminus.[2] |

| HATU | Very High | Very Low | Highly efficient, especially for difficult couplings.[9] |

| DCC/DIC | Good | Can be significant without additives | Prone to side reactions; byproduct removal can be challenging.[2] |

Experimental Protocols

Materials

-

N-α-protected amino acid

-

Resin-bound peptide with a free N-terminus (for Solid-Phase Peptide Synthesis - SPPS)

-

BOP reagent ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA) or other suitable tertiary base

-

N,N-Dimethylformamide (DMF), anhydrous

-

1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)

-

Dichloromethane (DCM) for washing

-

Kaiser test kit for monitoring reaction completion

Standard Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol is based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy.

-

Resin Swelling: Swell the resin-bound peptide (with a free N-terminal amine) in anhydrous DMF for 15-30 minutes.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve the N-α-protected amino acid (2.0 equivalents relative to resin substitution) in anhydrous DMF.

-

Add BOP reagent (2.0 equivalents) to the amino acid solution.

-

Add DIPEA (4.0 equivalents) to the mixture.

-

(Optional) Add a solution of HOBt (2.0 equivalents) in DMF to suppress racemization.[8]

-

Immediately add the activation mixture to the swelled resin.

-

-

Coupling Reaction: Agitate the reaction mixture at room temperature for 10-60 minutes.[8] The reaction progress can be monitored using the Kaiser test, which detects the presence of free primary amines. A negative Kaiser test (the beads remain colorless or yellow) indicates the completion of the coupling reaction.

-

Washing: Once the coupling is complete, thoroughly wash the resin with DMF and then DCM to remove excess reagents and byproducts.

-

Deprotection: Proceed with the removal of the N-α-protecting group (e.g., with piperidine (B6355638) for Fmoc) to prepare for the next coupling cycle.

Mandatory Visualizations

Signaling Pathway of BOP-Mediated Peptide Coupling

Caption: Mechanism of BOP-mediated peptide bond formation.

Experimental Workflow for BOP-Mediated SPPS

Caption: Workflow for BOP-mediated solid-phase peptide synthesis.

Troubleshooting

Table 3: Common Problems and Solutions in BOP-Mediated Peptide Coupling

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Incomplete or Slow Coupling | - Sterically hindered amino acids.- Peptide aggregation on the resin.[10]- Impure reagents or solvents. | - Increase reaction time and/or temperature.- Use a higher excess of reagents.- Add chaotropic salts (e.g., LiCl) to disrupt aggregation.[10]- Use high-purity, anhydrous reagents and solvents. |

| Racemization | - Over-activation of the amino acid.- Strong base or prolonged exposure to basic conditions.[4]- Certain amino acids (e.g., His, Cys) are more prone to racemization.[7] | - Add HOBt to the coupling mixture.[8]- Use a weaker base or the minimum necessary amount of base.- Minimize the pre-activation time. |

| Aspartimide Formation | - Side reaction of aspartic acid residues, especially with piperidine during Fmoc deprotection.[10] | - Add HOBt to the piperidine deprotection solution.[10]- Use a Dmb or Hmb protecting group on the preceding amino acid.[10] |

| Diketopiperazine Formation | - Intramolecular cyclization of the N-terminal dipeptide, common with Proline in the first or second position.[10] | - Use 2-chlorotrityl chloride resin.[10]- For Boc-SPPS, use an in situ neutralization protocol.[10] |

| Low Yield | - Incomplete coupling.- Aggregation leading to poor accessibility of reactive sites.[10]- Side reactions consuming starting materials. | - Ensure complete coupling using the Kaiser test.- Address aggregation issues as described above.- Optimize reaction conditions to minimize side reactions. |

Safety and Handling

The primary safety concern with the use of BOP reagent is the formation of hexamethylphosphoramide (HMPA), a known carcinogen.[3] Therefore, strict safety precautions must be followed:

-

Engineering Controls: Always handle BOP reagent and conduct reactions in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

-

Waste Disposal: Dispose of all waste containing BOP reagent and HMPA as hazardous chemical waste according to institutional and regulatory guidelines.

-

Alternatives: Whenever possible, consider using safer alternatives such as PyBOP, which does not produce HMPA.[9]

Conclusion

BOP reagent is a powerful and efficient tool for peptide synthesis, particularly for challenging coupling reactions. However, its use is associated with the significant health hazard of HMPA formation. By following the detailed protocols, utilizing troubleshooting strategies, and adhering to strict safety guidelines, researchers can effectively and safely employ BOP-mediated peptide coupling in their synthetic endeavors. For many applications, the use of safer, next-generation coupling reagents is highly recommended.

References

- 1. benchchem.com [benchchem.com]

- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 3. bachem.com [bachem.com]

- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx [slideshare.net]

- 6. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

Application Notes and Protocols for BOP Reagent in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), commonly known as BOP reagent, is a highly effective phosphonium (B103445) salt-based coupling reagent utilized in solid-phase peptide synthesis (SPPS) for the formation of amide bonds.[1][2] Since its introduction, it has been favored for its ability to mediate efficient peptide couplings, particularly in challenging sequences, with a low propensity for racemization.[1][3] These application notes provide a comprehensive overview of the use of BOP reagent in SPPS, including its mechanism of action, key advantages and disadvantages, detailed experimental protocols, and a comparative analysis of its performance.

Mechanism of Action

The primary function of BOP reagent in peptide synthesis is the activation of the C-terminal carboxylic acid of an incoming N-protected amino acid. This activation facilitates the nucleophilic attack by the N-terminal amine of the resin-bound peptide, leading to the formation of a stable peptide bond. The process can be summarized in the following steps:

-

Formation of the O-acylisourea derivative: The carboxylate of the N-protected amino acid reacts with the BOP reagent.

-

In situ formation of an active ester: This intermediate rapidly forms a more stable and highly reactive benzotriazolyl ester (OBt ester).[4]

-

Nucleophilic attack and peptide bond formation: The free N-terminal amine of the peptide chain on the solid support attacks the carbonyl carbon of the active ester, forming the new peptide bond.[1]

This mechanism is highly efficient and minimizes side reactions, such as the dehydration of asparagine and glutamine residues.[2]

Advantages and Disadvantages

Advantages:

-

High Coupling Efficiency: BOP reagent is known for its rapid and complete coupling reactions, even with sterically hindered amino acids or "difficult" sequences.[1]

-

Low Racemization: The formation of the OBt active ester minimizes the risk of racemization, a critical factor in maintaining the stereochemical integrity of the synthesized peptide.[3]

-

Suppression of Side Reactions: It effectively prevents the dehydration of the side chains of asparagine and glutamine, a common side reaction with carbodiimide-based reagents.[2]

-

Good Solubility: BOP is soluble in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[4]

Disadvantages:

-

Formation of Carcinogenic Byproduct: The primary drawback of using BOP reagent is the stoichiometric formation of hexamethylphosphoramide (B148902) (HMPA), a known carcinogen.[2] This necessitates stringent safety precautions during handling and disposal, as well as careful purification of the final peptide product.

-

Cost: Compared to some other coupling reagents, BOP can be more expensive.

Data Presentation: Comparative Performance of Coupling Reagents

While direct head-to-head comparisons of a wide range of coupling reagents for the same peptide under identical conditions are limited in the literature, the following table summarizes available data to provide insights into the relative performance of BOP and its counterparts.

| Coupling Reagent | Peptide Sequence | Coupling Time | Crude Purity (%) | Yield (%) | Racemization (%) | Reference |

| BOP | TRH | N/A | High | Good | <1 (with 3 equiv. DIEA) | [3] |

| BOP | ACP (65-74) | N/A | Good | N/A | N/A | [5] |

| PyBOP | ACP (65-74) | N/A | Higher than BOP | N/A | N/A | [5] |

| DCC | TRH | N/A | Good | Good | Higher than BOP | [3] |

| HATU | ACP (65-74) | 1.5 min | ~75 | N/A | N/A | [6] |

| HBTU | Aib-enkephalin | N/A | 85 | N/A | 3.5 | [7] |

Note: The performance of coupling reagents is highly dependent on the specific peptide sequence, resin, and reaction conditions. The data above reflects performance in specific, published contexts and may not be universally representative.

Experimental Protocols

The following protocols are provided as a general guideline for solid-phase peptide synthesis using BOP reagent with Boc/Bzl protection strategy. Optimization may be required for specific peptide sequences.

Materials

-

Pre-loaded resin (e.g., PAM resin for C-terminal acids, MBHA resin for C-terminal amides)

-

Boc-protected amino acids

-

BOP reagent

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% in DMF (for Fmoc deprotection if applicable)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane, water, anisole)

-

Diethyl ether

-

SPPS reaction vessel

-

Shaker or automated peptide synthesizer

General SPPS Cycle Workflow

Detailed Protocol for a Single Coupling Cycle (Boc Strategy)

This protocol is based on a 0.1 mmol scale synthesis.

-

Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in the reaction vessel.

-

Boc Deprotection:

-

Wash the resin with DCM (3 x 1 min).

-

Add a solution of 50% TFA in DCM to the resin and shake for 1 minute.

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM and shake for 20-30 minutes.

-

Drain the deprotection solution.

-

-

Washing:

-

Wash the resin with DCM (3 x 1 min).

-

Wash the resin with DMF (3 x 1 min).

-

-

Neutralization:

-

Add a solution of 5% DIEA in DMF to the resin and shake for 2 minutes. Repeat this step.

-

Wash the resin with DMF (3 x 1 min).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Boc-protected amino acid by dissolving:

-

Boc-amino acid (0.3 mmol, 3 equivalents)

-

BOP reagent (0.3 mmol, 3 equivalents)

-

DIEA (0.53 mmol, 5.3 equivalents)

-

in DMF (approximately 2 mL).

-

-

Add the activated amino acid solution to the resin.

-

Shake the reaction vessel for 1-2 hours at room temperature.

-

Monitoring the coupling reaction: Perform a Kaiser test or other appropriate ninhydrin-based test to check for the presence of free primary amines. A negative result (e.g., yellow beads in the Kaiser test) indicates a complete reaction. If the test is positive, the coupling step should be repeated.

-

-

Washing:

-

Wash the resin with DMF (3 x 1 min).

-

Wash the resin with DCM (3 x 1 min).

-

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

-

After the final coupling and N-terminal Boc deprotection, thoroughly wash the peptide-resin with DMF and DCM, and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/ethanedithiol, 82.5:5:5:5:2.5).

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

Purification

The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product of high purity. The identity and purity of the peptide should be confirmed by mass spectrometry and analytical HPLC.

Conclusion

BOP reagent remains a valuable tool in solid-phase peptide synthesis due to its high efficiency and low racemization rates. However, the significant safety concern associated with the formation of HMPA has led to the development of safer alternatives such as PyBOP and HBTU. The choice of coupling reagent should be made based on a careful consideration of the specific requirements of the synthesis, including the complexity of the peptide sequence, cost, and safety protocols available in the laboratory. For routine syntheses where the risks of HMPA can be effectively managed, BOP can provide excellent results. For many applications, however, the use of less hazardous alternatives is now standard practice.

References

- 1. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BOP reagent - Wikipedia [en.wikipedia.org]

- 3. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]

- 4. bachem.com [bachem.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. benchchem.com [benchchem.com]

BOP Reagent: Application Notes and Protocols for Solution-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) is a highly efficient phosphonium (B103445) salt-based coupling reagent widely employed in organic synthesis.[1] It is particularly renowned for its utility in the formation of amide bonds between carboxylic acids and amines, a fundamental transformation in peptide synthesis and the construction of many pharmaceutical agents.[2] BOP reagent is favored for its rapid reaction kinetics, high coupling efficiency, and its ability to suppress racemization, a critical consideration when working with chiral molecules such as amino acids.[3] These application notes provide detailed protocols for the use of BOP reagent in solution-phase synthesis, quantitative data for common coupling reactions, and visual diagrams of the reaction mechanism and experimental workflows.

Despite its effectiveness, a significant drawback of the BOP reagent is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[1] Therefore, it must be handled with appropriate safety precautions in a well-ventilated fume hood. Safer alternatives, such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), have been developed, which generate a non-carcinogenic byproduct.[4]

Mechanism of Action

The BOP reagent facilitates amide bond formation by activating the carboxylic acid component. The generally accepted mechanism involves a two-step process:

-

Activation of the Carboxylic Acid: In the presence of a non-nucleophilic base, typically a tertiary amine like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks the phosphorus atom of the BOP reagent, displacing one of the dimethylamino groups and forming a highly reactive acyloxyphosphonium salt intermediate.[5]

-

Nucleophilic Attack by the Amine: The acyloxyphosphonium salt readily reacts with the amine nucleophile. The benzotriazolyloxy group is an excellent leaving group, facilitating the attack of the amine on the activated carbonyl carbon. This results in the formation of the desired amide bond and the release of 1-hydroxybenzotriazole (B26582) (HOBt) and HMPA as byproducts.[3][6]

Applications in Solution-Phase Synthesis

Peptide Bond Formation

BOP reagent is extensively used for the coupling of amino acids and peptide fragments in solution-phase peptide synthesis (SPPS). It is effective for both simple and sterically hindered couplings.

General Protocol for Dipeptide Synthesis:

This protocol describes the coupling of an N-protected amino acid to a C-protected amino acid ester.

Materials:

-

N-protected amino acid (e.g., Boc-Ala-OH)

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

BOP reagent

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the N-protected amino acid (1.0 equivalent) and the amino acid ester hydrochloride (1.0-1.2 equivalents) in anhydrous DMF or DCM (0.1-0.5 M) at 0 °C, add DIPEA or TEA (2.0-2.5 equivalents). Stir the mixture for 10-15 minutes to ensure the formation of the free amine.

-

Add the BOP reagent (1.0-1.2 equivalents) to the reaction mixture in one portion.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude dipeptide.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Ester Synthesis

BOP reagent can also be utilized for the esterification of carboxylic acids, particularly for substrates that are sensitive to acidic or basic conditions.[1]

General Protocol for Ester Synthesis:

Materials:

-

Carboxylic acid

-

Alcohol

-

BOP reagent

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-